molecular formula C8H13FN2O B13245586 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile

Cat. No.: B13245586
M. Wt: 172.20 g/mol
InChI Key: XESKYNUVQCHJTC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is a fluorinated pyrrolidine derivative characterized by a 2-cyanopyrrolidine core substituted with a 3-fluoro-2-hydroxypropyl side chain. The fluorine atom at the 3-position of the hydroxypropyl group introduces electronegativity and metabolic stability, while the hydroxyl group may enhance solubility and hydrogen-bonding interactions with biological targets. However, its analogs and derivatives have been extensively studied for their inhibitory potency, synthetic routes, and enantiomeric purity .

Properties

Molecular Formula

C8H13FN2O

Molecular Weight

172.20 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile

InChI

InChI=1S/C8H13FN2O/c9-4-8(12)6-11-3-1-2-7(11)5-10/h7-8,12H,1-4,6H2

InChI Key

XESKYNUVQCHJTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC(CF)O)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile involves several stepsIndustrial production methods likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is a compound with potential in medicinal chemistry because of its structural features and possible biological activities. The presence of a fluorine atom, a hydroxy group, and a nitrile group contributes to its reactivity and interaction with biological targets.

1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile can undergo several chemical reactions:

  • Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The nitrile group can be reduced to primary amines.
  • Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Areas of Application

  • Chemistry: It is used as a building block for the synthesis of more complex molecules.
  • Biology: The compound’s reactivity makes it useful in the study of biochemical pathways.
  • Industry: It is used in the production of specialty chemicals and materials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related pyrrolidine derivatives. For instance, research has demonstrated that certain pyrrolidine-based compounds exhibit significant anticancer activity with IC50 values in low micromolar ranges against various cancer cell lines. The effectiveness of these compounds often correlates with their structural modifications and functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile involves its interaction with various molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxypropyl group can form hydrogen bonds, influencing the compound’s binding affinity to specific targets. The nitrile group can undergo hydrolysis, releasing ammonia and forming carboxylic acids .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Target Key Findings/Advantages References
(S)-1-{[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamino]-acetyl}-pyrrolidine-2-carbonitrile mesylate Oxazolyl-ethylamino acetyl group; mesylate salt DPP-IV Superior inhibitory activity; crystalline polymorphs enhance stability
(S)-1-((4-(2-oxomorpholino)phenyl)glycyl)pyrrolidine-2-carbonitrile (II) Morpholino-phenylglycyl substitution DPP-IV Submicromolar IC₅₀; high enantiomeric purity (>99%)
1-[1-(4-BENZYLOXY-3,5-DIFLUORO-BENZOYL)-4-FLUORO-PYRROLIDINE-2-CARBONYL]-PYRROLIDINE-2-CARBONITRILE Difluorobenzoyl and benzyloxy groups Undisclosed Enhanced lipophilicity; potential CNS penetration
1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile Pyridinylmethyl substitution Undisclosed Commercial availability (Enamine Ltd); 95% purity
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol Fluoropyridinyl-propargyl alcohol Undisclosed High synthetic cost ($400/g); structural rigidity

Fluorination and Pharmacokinetic Effects

Fluorination at specific positions is a critical differentiator:

  • 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile : The 3-fluoro-2-hydroxypropyl group balances metabolic resistance (via C-F bond stability) and solubility (via -OH) .
  • (S)-1-((4-(2-oxomorpholino)phenyl)glycyl)pyrrolidine-2-carbonitrile (II): Lack of fluorine in the morpholino group may reduce metabolic stability compared to fluorinated analogs .

Biological Activity

1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom, a hydroxy group, and a nitrile group contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is C8H13FN2OC_8H_{13}FN_2O, with a molecular weight of 172.20 g/mol. Its structural characteristics include:

PropertyValue
Molecular Formula C8H13FN2O
Molecular Weight 172.20 g/mol
IUPAC Name 1-(3-fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile
InChI Key XESKYNUVQCHJTC-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)CC(CF)O)C#N

The biological activity of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile can be attributed to several key interactions:

  • Fluoro Group Reactivity: The fluorine atom enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions.
  • Hydroxy Group: The hydroxy group can form hydrogen bonds, which may increase the compound's binding affinity to specific biological targets.
  • Nitrile Group: This group can undergo hydrolysis, potentially releasing ammonia and forming carboxylic acids, which may have further biological implications.

Biological Activity

Research indicates that 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anticancer Potential: Similar compounds have shown anticancer activity; thus, there is interest in evaluating the cytotoxic effects of this pyrrolidine derivative against cancer cell lines.
  • Enzyme Inhibition: The compound's structure suggests potential inhibitory effects on certain enzymes involved in metabolic pathways, similar to other pyrrolidine derivatives.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of the fluorine atom in 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile enhances its reactivity compared to analogs such as:

Compound NameKey Differences
1-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carbonitrileChlorine instead of fluorine
1-(3-Bromo-2-hydroxypropyl)pyrrolidine-2-carbonitrileBromine instead of fluorine
1-(3-Hydroxypropyl)pyrrolidine-2-carbonitrileLacks halogen substituent

The unique properties imparted by the fluorine atom may lead to enhanced biological activity and selectivity for specific targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related pyrrolidine derivatives. For instance, research has demonstrated that certain pyrrolidine-based compounds exhibit significant anticancer activity with IC50 values in low micromolar ranges against various cancer cell lines . The effectiveness of these compounds often correlates with their structural modifications and functional groups.

In another study, derivatives similar to 1-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile were evaluated for their enzyme inhibition capabilities, revealing promising results in inhibiting key metabolic enzymes . These findings suggest that further exploration into the biological activity of this compound could yield valuable insights into its therapeutic potential.

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